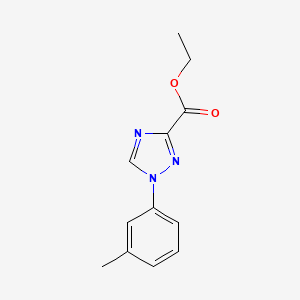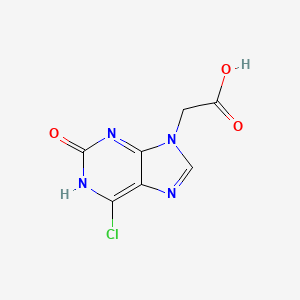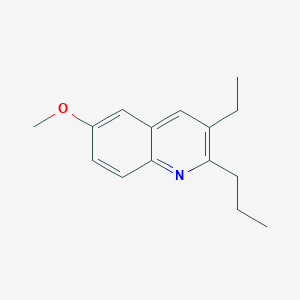
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
Le 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle est un composé chimique qui appartient à la classe des dérivés du triazole. Les triazoles sont des composés hétérocycliques à cinq chaînons contenant trois atomes d'azote. Ce composé particulier est caractérisé par la présence d'un groupe ester éthylique et d'un groupe m-tolyle (méta-tolyle) lié au cycle triazolique. Les dérivés du triazole sont connus pour leurs diverses activités biologiques et sont largement utilisés dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de l'hydrazine de m-tolyle avec l'acétoacétate d'éthyle en milieu acide pour former le cycle triazolique. La réaction est généralement réalisée en présence d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique, et le mélange est chauffé pour faciliter la cyclisation.
Méthodes de production industrielle
Dans un contexte industriel, la production du 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle peut impliquer des procédés à flux continu pour assurer un rendement élevé et une pureté élevée. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels tels que la température, la pression et le pH peuvent optimiser le processus de synthèse. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de triazole correspondants avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool ou en d'autres groupes fonctionnels.
Substitution : Le cycle triazolique peut subir des réactions de substitution nucléophile, où le groupe ester éthylique peut être remplacé par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des réactions de substitution en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques triazoliques, tandis que la réduction peut produire des alcools triazoliques. Les réactions de substitution peuvent entraîner une variété de dérivés de triazole avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de dérivés de triazole plus complexes.
Biologie : Le composé présente des activités biologiques potentielles, notamment des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Les dérivés du triazole sont explorés pour leur potentiel thérapeutique dans le traitement de diverses maladies, notamment les infections et le cancer.
Industrie : Le composé est utilisé dans le développement de produits agrochimiques, tels que les herbicides et les fongicides, et dans la science des matériaux pour la synthèse de polymères et d'autres matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazolique peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à l'effet biologique souhaité. Par exemple, dans les applications antimicrobiennes, le composé peut inhiber la synthèse de protéines ou d'acides nucléiques essentiels dans les micro-organismes, conduisant à leur mort.
Applications De Recherche Scientifique
Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(p-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle : Structure similaire avec un groupe para-tolyle au lieu d'un groupe méta-tolyle.
1-(o-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle : Structure similaire avec un groupe ortho-tolyle au lieu d'un groupe méta-tolyle.
1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate de méthyle : Structure similaire avec un groupe ester méthylique au lieu d'un groupe ester éthylique.
Unicité
Le 1-(m-tolyl)-1H-1,2,4-triazole-3-carboxylate d'éthyle est unique en raison de son motif de substitution spécifique et de la présence du groupe ester éthylique.
Propriétés
IUPAC Name |
ethyl 1-(3-methylphenyl)-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-8-15(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAHDEANGGHOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745203 | |
| Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-70-1 | |
| Record name | Ethyl 1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11878782.png)

![8-Phenyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11878789.png)
![tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11878798.png)
![10-Isopropyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11878799.png)
![Allyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11878807.png)

